molecular formula C18H19N3O4S,K B1174998 5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM CAS No. 143269-69-6

5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM

Cat. No.: B1174998
CAS No.: 143269-69-6
InChI Key:
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Description

5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a thiohydantoin moiety, and a carboxyethyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM typically involves multiple steps:

    Formation of the Benzoxazole Ring: This step involves the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.

    Introduction of the Thiohydantoin Moiety: The thiohydantoin ring is introduced through a cyclization reaction involving thiourea and an appropriate α-haloketone.

    Carboxyethyl Group Addition: The carboxyethyl group is added via a nucleophilic substitution reaction, often using ethyl bromoacetate as the alkylating agent.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiohydantoin moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a more saturated structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a fluorescent probe is of interest. The benzoxazole ring can exhibit fluorescence, making it useful for imaging and diagnostic applications.

Medicine

The compound’s structural features suggest potential pharmacological activities. Research is ongoing to explore its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM involves interactions with various molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The thiohydantoin moiety may interact with enzymes, inhibiting their activity through covalent modification or competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • **5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE SODIUM
  • **5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE LITHIUM

Uniqueness

Compared to its sodium and lithium counterparts, the potassium salt form of this compound may exhibit different solubility and stability profiles, making it more suitable for certain applications. The choice of counterion can influence the compound’s reactivity and interaction with biological targets, highlighting the importance of selecting the appropriate form for specific research or industrial needs .

Properties

CAS No.

143269-69-6

Molecular Formula

C18H19N3O4S,K

Molecular Weight

0

Synonyms

5-{2-[3-(2-CARBOXYETHYL)-2-BENZOXAZOLYLIDENE]ETHYLIDENE}-3-ETHYL-1-METHYL-2-THIOHYDANTOINE POTASSIUM SALT

Origin of Product

United States

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